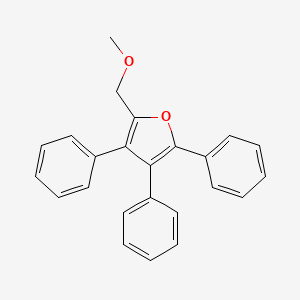![molecular formula C14H18N2 B14339647 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole CAS No. 106752-39-0](/img/structure/B14339647.png)
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with ethenyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole typically involves multi-step organic reactions. One common method involves the esterification of pyrrole with butyric anhydride to form the corresponding ester, followed by hydrogenation to reduce the ester to an alcohol . This alcohol can then undergo further reactions to introduce the ethenyl and methyl groups at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrogenation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexanol ring instead of a pyrrole ring.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Shares the pyrrole ring but has different substituents, leading to distinct chemical properties.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a tetrahydrofuran ring, highlighting the diversity in ring structures among similar compounds.
Uniqueness
1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole is unique due to its specific combination of ethenyl and methyl substituents on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
106752-39-0 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
1-ethenyl-2-methyl-5-[1-(2-methylpyrrol-1-yl)ethyl]pyrrole |
InChI |
InChI=1S/C14H18N2/c1-5-15-12(3)8-9-14(15)13(4)16-10-6-7-11(16)2/h5-10,13H,1H2,2-4H3 |
InChI 键 |
WWPNSNCDYRDTMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN1C(C)C2=CC=C(N2C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


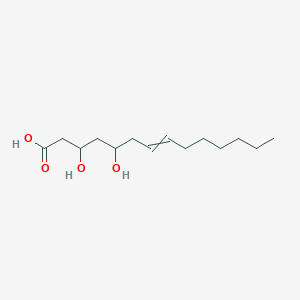
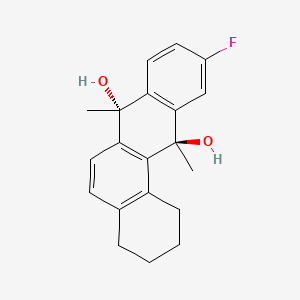
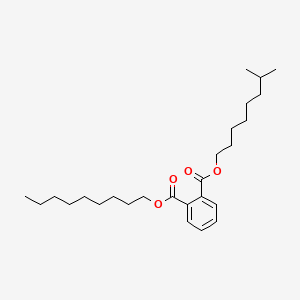
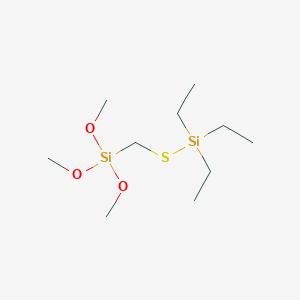
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
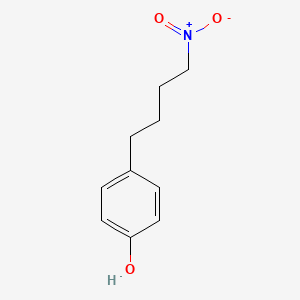
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

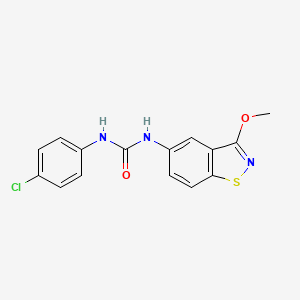
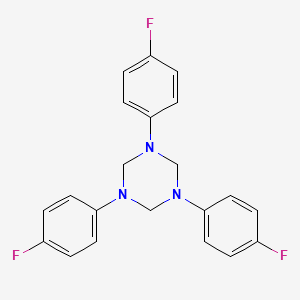
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

